

A Comparative Guide to Mevinphos Certified Reference Materials for Quality Control

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Compound of Interest

Compound Name: Mevinphos

CAS No.: 298-01-1

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For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the analysis of the organophosphate insecticide **Mevinphos**, the use of high-quality Certified Reference Materials (CRMs) is fundamental to ensuring the validity of experimental data. This guide provides a comprehensive comparison of key quality attributes of **Mevinphos** CRMs from various suppliers, details the experimental protocols for their quality control, and offers a framework for selecting the most suitable CRM for your analytical needs.

While direct head-to-head comparative studies of **Mevinphos** CRMs from different manufacturers are not readily available in the public domain, this guide compiles and objectively presents information from supplier documentation and relevant scientific literature to empower users in making informed decisions.

Comparison of Mevinphos Certified Reference Materials

The selection of a **Mevinphos** CRM should be based on a thorough evaluation of its certified properties and the accreditation of the supplier. The following table summarizes the key

characteristics of **Mevinphos** CRMs offered by prominent suppliers. This information is primarily sourced from the manufacturers' product listings and certificates of analysis.

Supplier	Product Name	Accreditation	Certified Property	Method of Certification	Format
Sigma-Aldrich	Mevinphos certified reference material, Mixture of E- and Z-isomer, TraceCERT®	ISO/IEC 17025, ISO 17034	Purity (mixture of isomers)	Quantitative NMR (qNMR)	Neat
HPC Standards	Mevinphos solution	ISO 9001, ISO 17034	Concentration in solution	Gravimetric preparation and analytical verification	Solution
LGC Standards (Dr. Ehrenstorfer)	Mevinphos	ISO 17034[1]	Purity	Chromatographic and other analytical techniques	Neat
AccuStandard	Mevinphos	Not explicitly stated on product page	Concentration in solution	Gravimetric and/or volumetric preparation	Solution
CRM LABSTANDARD	Mevinphos solution	Not explicitly stated on product page	Concentration in solution	Not explicitly stated on product page	Solution

Note: The absence of explicit mention of accreditation on a product page does not necessarily mean the supplier is not accredited. It is recommended to always request the Certificate of Analysis for detailed information.

Key Quality Parameters for CRM Selection

When evaluating a **Mevinphos** CRM, the following parameters, typically found on the Certificate of Analysis (CoA), are crucial:

- **Certified Value and Uncertainty:** The certified value is the property value (e.g., purity or concentration) of the CRM. The uncertainty provides a quantitative expression of the doubt associated with this value. A smaller uncertainty indicates a higher level of confidence in the certified value.
- **Traceability:** The CoA should provide a statement of metrological traceability, indicating an unbroken chain of comparisons to a stated reference, such as a national or international standard.[\[2\]](#)
- **Homogeneity:** This ensures that the property of interest is uniform throughout the entire batch of the CRM.
- **Stability:** The CRM must be stable over a defined period under specified storage conditions. The CoA will indicate the expiry date.
- **Method of Certification:** Understanding the analytical technique used for certification (e.g., qNMR, chromatography) provides insight into the reliability of the certified value. qNMR is considered a primary ratio method and can offer high precision and accuracy for purity assessment.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols for Quality Control of Mevinphos CRMs

The quality of a **Mevinphos** CRM is assured through a series of rigorous experimental protocols. Below are detailed methodologies for key experiments involved in the certification and validation of these reference materials.

Purity Assessment by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for the accurate determination of the purity of organic compounds without the need for a specific reference standard of the same compound.

Methodology:

- Sample Preparation:
 - Accurately weigh a known amount of the **Mevinphos** CRM into an NMR tube.
 - Add a precise volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).
 - Add a known amount of an internal standard with a certified purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the **Mevinphos** signals.
- NMR Data Acquisition:
 - Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
 - Optimize other acquisition parameters such as the number of scans to achieve an adequate signal-to-noise ratio.
- Data Processing and Analysis:
 - Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals corresponding to specific protons of **Mevinphos** and the internal standard.
 - Calculate the purity of the **Mevinphos** CRM using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{IS}} / I_{\text{IS}}) * (M_{\text{analyte}} / M_{\text{IS}}) * (m_{\text{IS}} / m_{\text{analyte}}) * P_{\text{IS}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal

- M = Molar mass
- m = Mass
- P = Purity of the internal standard
- analyte = **Mevinphos**
- IS = Internal Standard

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the **Mevinphos** molecule by determining its mass-to-charge ratio (m/z).

Methodology:

- Sample Preparation: Prepare a dilute solution of the **Mevinphos** CRM in a suitable solvent (e.g., acetonitrile or methanol).
- Instrumentation: Use a mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).
- Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography (LC) system.
- Data Interpretation: Compare the measured accurate mass of the molecular ion ($[M+H]^+$ or $[M+Na]^+$) with the theoretically calculated mass of **Mevinphos** ($C_7H_{13}O_6P$). The mass difference should be within a narrow tolerance (e.g., < 5 ppm).

Stability and Homogeneity Testing

Stability and homogeneity studies are crucial to ensure the reliability of the CRM over its shelf life and across different units of the same batch.

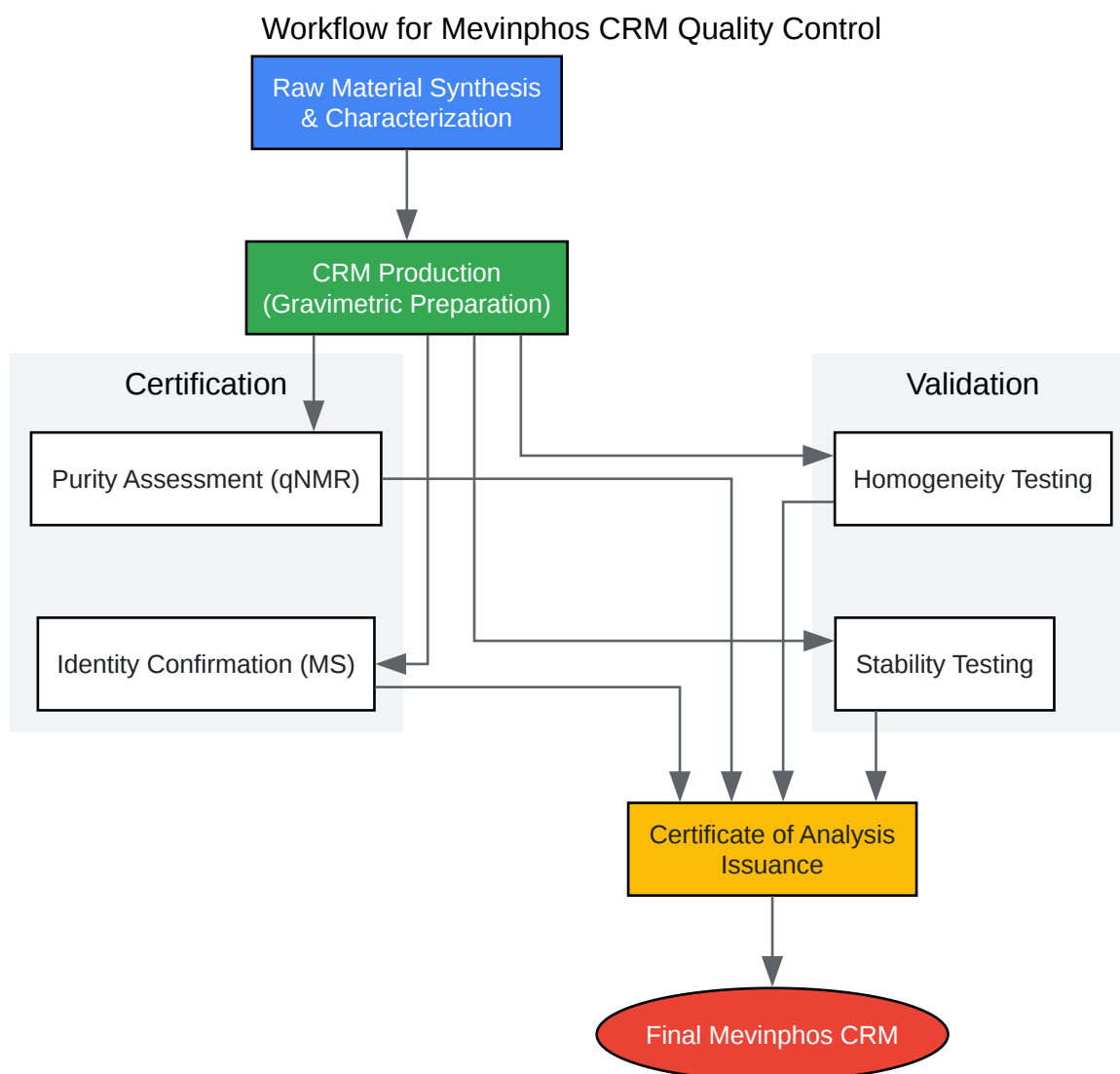
Methodology:

- Homogeneity Study:

- Select a statistically representative number of units from a single batch of the **Mevinphos** CRM.
- Analyze each unit in replicate using a validated analytical method (e.g., GC-FID, HPLC-UV).
- Perform a statistical analysis of the results (e.g., ANOVA) to assess the between-unit and within-unit variation. The variation should be less than a predefined threshold.
- Stability Study:
 - Short-term stability: Store samples at different temperatures (e.g., 4°C, 25°C, 40°C) for a defined period to simulate transport conditions.
 - Long-term stability: Store samples under the recommended storage conditions (e.g., -20°C) and analyze them at regular intervals over the entire shelf life of the CRM.
 - Analyze the stored samples using a validated analytical method and compare the results to those of freshly prepared samples or samples stored at a reference temperature. The results should show no significant degradation.

Visualizing Experimental Workflows

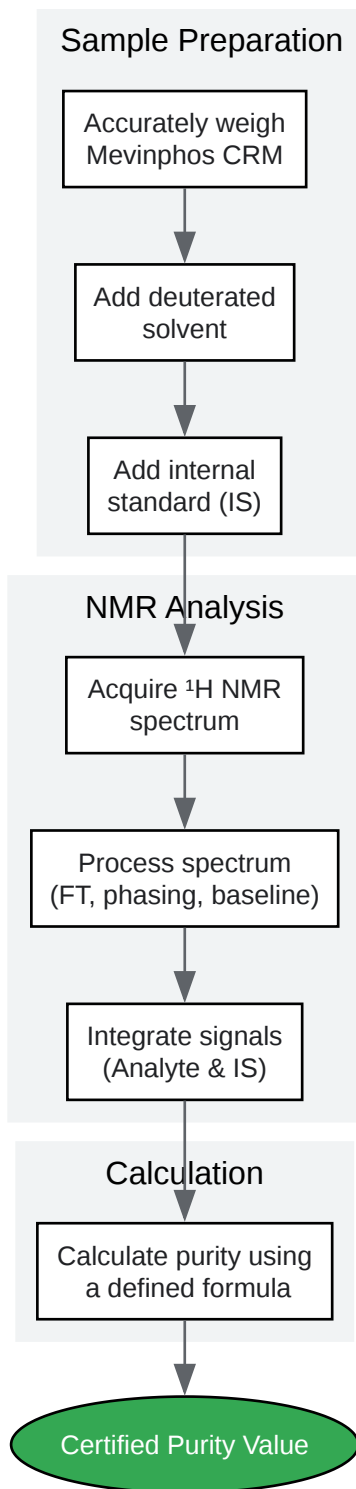
To further clarify the processes involved in the quality control of **Mevinphos** CRMs, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.



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Caption: Workflow for **Mevinphos** CRM Quality Control.

Quantitative NMR (qNMR) Purity Assessment Workflow



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Caption: Quantitative NMR (qNMR) Purity Assessment Workflow.

Conclusion

The selection of a **Mevinphos** Certified Reference Material is a critical step in ensuring the quality and validity of analytical data. While a direct comparative performance study is not publicly available, researchers can make an informed decision by carefully evaluating the information provided on the Certificate of Analysis from reputable suppliers who adhere to international standards such as ISO 17034 and ISO/IEC 17025. By understanding the key quality parameters and the experimental methodologies used for certification, scientists can confidently choose a **Mevinphos** CRM that meets the stringent requirements of their research and quality control applications. It is always recommended to request and scrutinize the full Certificate of Analysis before purchase.

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